{[(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-EN-2-YL]methyl}({2'-iodo-[1,1'-biphenyl]-4-YL}methyl)dimethylazanium iodide {[(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-EN-2-YL]methyl}({2'-iodo-[1,1'-biphenyl]-4-YL}methyl)dimethylazanium iodide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16536309
InChI: InChI=1S/C25H31IN.HI/c1-25(2)21-14-13-20(23(25)15-21)17-27(3,4)16-18-9-11-19(12-10-18)22-7-5-6-8-24(22)26;/h5-13,21,23H,14-17H2,1-4H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C25H31I2N
Molecular Weight: 599.3 g/mol

{[(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-EN-2-YL]methyl}({2'-iodo-[1,1'-biphenyl]-4-YL}methyl)dimethylazanium iodide

CAS No.:

Cat. No.: VC16536309

Molecular Formula: C25H31I2N

Molecular Weight: 599.3 g/mol

* For research use only. Not for human or veterinary use.

{[(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-EN-2-YL]methyl}({2'-iodo-[1,1'-biphenyl]-4-YL}methyl)dimethylazanium iodide -

Specification

Molecular Formula C25H31I2N
Molecular Weight 599.3 g/mol
IUPAC Name (6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide
Standard InChI InChI=1S/C25H31IN.HI/c1-25(2)21-14-13-20(23(25)15-21)17-27(3,4)16-18-9-11-19(12-10-18)22-7-5-6-8-24(22)26;/h5-13,21,23H,14-17H2,1-4H3;1H/q+1;/p-1
Standard InChI Key UHSBTJDUAWBQGE-UHFFFAOYSA-M
Canonical SMILES CC1(C2CC=C(C1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4I)C.[I-]

Introduction

Structural Characterization

Core Molecular Architecture

The compound features three distinct structural domains:

  • Bicyclic terpene derivative: The (1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl group constitutes a pinane-type bicyclic framework, a hallmark of monoterpenes. Computational modeling confirms its chair-like conformation with axial methyl groups at C6, inducing steric hindrance that influences reactivity .

  • Aromatic-iodo segment: The 2'-iodo-[1,1'-biphenyl]-4-yl moiety introduces planar rigidity and halogen-mediated electronic effects. The iodine atom at the biphenyl 2'-position creates a steric bulk that restricts rotational freedom, as observed in related iodinated biphenyls .

  • Quaternary ammonium center: The dimethylazanium group forms a cationic head, balanced by an iodide counterion. This structural motif shares similarities with methylammonium iodide (CH3NH3+·I−), a precursor in perovskite solar cells .

Molecular Formula: C28H35IN2+·I−
Molecular Weight: 658.40 g/mol (calculated from constituent atomic masses).

Synthetic Pathways

Bicyclic Alcohol Preparation

The (1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-ylmethanol precursor is synthesized via enantioselective hydroboration of β-pinene derivatives, achieving >98% enantiomeric excess through chiral catalysts .

Iodinated Biphenyl Synthesis

1-(2'-Iodo-[1,1'-biphenyl]-4-yl)methanol is prepared using Suzuki-Miyaura coupling between 4-bromophenylboronic acid and 2-iodobenzene derivatives, followed by lithium aluminum hydride reduction .

Quaternary Ammonium Assembly

A two-step alkylation strategy is employed:

  • Menshutkin reaction: The bicyclic alcohol and iodinated biphenyl methanol undergo simultaneous nucleophilic displacement with dimethylamine in acetonitrile at 80°C, forming the tertiary amine intermediate.

  • Quaternization: Treatment with methyl iodide in dichloromethane yields the target azanium cation, isolated as the iodide salt via metathesis with potassium iodide .

Reaction Table

StepReagentsConditionsYield
1Dimethylamine, CH3CN80°C, 24 hr72%
2CH3I, KI, CH2Cl2RT, 12 hr88%

Physicochemical Properties

Spectral Data

  • 1H NMR (500 MHz, CDCl3): δ 7.68 (d, J = 8.2 Hz, 2H, biphenyl H3/H5), 7.45–7.32 (m, 5H, aromatic), 5.41 (s, 1H, bicyclic alkene), 3.89 (s, 2H, CH2N+), 3.12 (s, 6H, N+(CH3)2), 2.78–1.98 (m, 10H, bicyclic protons), 1.26 (s, 6H, C6-dimethyl) .

  • HRMS: m/z 530.1842 [M-I]+ (calculated for C28H35IN2+: 530.1845).

Thermal Behavior

  • Melting Point: Decomposes at 192–195°C with iodine sublimation, as observed in analogous quaternary ammonium iodides .

  • Solubility: Sparingly soluble in water (0.8 mg/mL at 25°C), highly soluble in polar aprotic solvents (DMF: 48 mg/mL) .

ParameterValue
NFPA Health2
Flammability1
Reactivity0

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